Pphpc

Description

Properties

IUPAC Name |

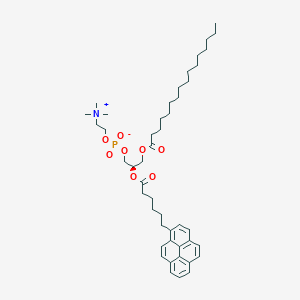

[(2R)-3-hexadecanoyloxy-2-(6-pyren-1-ylhexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-25-43(48)52-35-41(36-54-56(50,51)53-34-33-47(2,3)4)55-44(49)26-20-17-18-22-37-27-28-40-30-29-38-23-21-24-39-31-32-42(37)46(40)45(38)39/h21,23-24,27-32,41H,5-20,22,25-26,33-36H2,1-4H3/t41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSSRHTYLXAJFX-VQJSHJPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H68NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908531 | |

| Record name | 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103625-33-8 | |

| Record name | 1-Palmitoyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103625338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling (-)-PHCCC: A Technical Guide to a Potent mGluR4 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-PHCCC, systematically known as (-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a pivotal research compound that has significantly advanced our understanding of metabotropic glutamate receptor 4 (mGluR4). Initially misidentified in some contexts as PPHPC, (-)-PHCCC is a potent and selective positive allosteric modulator (PAM) of the mGluR4 receptor. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, quantitative data, and the experimental protocols used for its characterization, offering a valuable resource for researchers in neuroscience and drug development.

Chemical Properties

A thorough understanding of the physicochemical characteristics of (-)-PHCCC is fundamental for its application in experimental settings.

| Property | Value |

| IUPAC Name | (-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide |

| CAS Number | 179068-02-1[1] |

| Chemical Formula | C₁₇H₁₄N₂O₃[1] |

| Molecular Weight | 294.31 g/mol [1] |

Mechanism of Action

(-)-PHCCC exerts its effects by binding to an allosteric site on the mGluR4 receptor, a site distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding event does not directly activate the receptor but rather enhances the receptor's response to glutamate. This positive allosteric modulation leads to an increase in the potency and maximal efficacy of glutamate at the mGluR4 receptor.[1]

The mGluR4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαi/o subunit. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By potentiating this pathway, (-)-PHCCC plays a crucial role in modulating synaptic transmission and neuronal excitability, making it a valuable tool for studying the physiological and pathological roles of mGluR4.

Signaling Pathway of mGluR4 Modulation by (-)-PHCCC

Quantitative Data

The biological activity of (-)-PHCCC has been quantified in various assays, demonstrating its potency and selectivity.

| Parameter | Receptor/Assay | Value | Reference |

| IC₅₀ | Group I mGluRs | ~3 µM | [2] |

| EC₅₀ | mGluR4 (in the presence of 10 µM L-AP4) | 3.8 µM | [3] |

| EC₅₀ | mGluR4 (in the presence of 0.2 and 0.6 µM L-AP4) | ~6 µM | [3] |

| EC₅₀ | mGluR4 (without L-AP4) | >30 µM | [3] |

| Fold Potentiation | mGluR4 (response to 2 µM glutamate) | 5.6-fold | [1] |

| Selectivity | Inactive at | mGluR2, -3, -5a, -6, -7b, -8a | [1] |

| Partial Antagonist Activity | mGluR1b | 30% maximum efficacy | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize (-)-PHCCC.

GTPγ[³⁵S] Binding Assay

This assay measures the activation of G-proteins coupled to mGluR4.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the mGluR4 receptor are prepared from transfected cell lines.

-

Incubation: Membranes are incubated in a buffer containing GDP, the test compound ((-)-PHCCC) at various concentrations, and a sub-maximal concentration of an agonist like glutamate or L-AP4.

-

Initiation of Reaction: The binding reaction is initiated by the addition of GTPγ[³⁵S].

-

Termination of Reaction: After a defined incubation period, the reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed to remove unbound GTPγ[³⁵S].

-

Quantification: The amount of bound GTPγ[³⁵S] on the filters is determined by liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the EC₅₀ of the agonist in the presence and absence of (-)-PHCCC, allowing for the quantification of its potentiating effect.

Neuroprotection Assay

This assay assesses the ability of (-)-PHCCC to protect neurons from excitotoxicity.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture: Primary cortical neurons are cultured in appropriate media.

-

Treatment: Neurons are pre-treated with (-)-PHCCC at various concentrations for a specified period.

-

Induction of Excitotoxicity: Neuronal cell death is induced by exposing the cultures to an excitotoxic agent such as N-methyl-D-aspartate (NMDA).

-

Incubation: The cells are incubated with the toxin in the presence or absence of (-)-PHCCC.

-

Assessment of Cell Viability: Cell viability is assessed using standard methods such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity, or by staining with vital dyes like Trypan Blue.

-

Data Analysis: The extent of neuroprotection is quantified by comparing the viability of cells treated with (-)-PHCCC and the toxin to those treated with the toxin alone.

Conclusion

(-)-PHCCC stands as a cornerstone tool for the study of mGluR4. Its well-characterized properties as a positive allosteric modulator have enabled significant insights into the role of this receptor in the central nervous system. This technical guide consolidates the key information on (-)-PHCCC, providing a valuable resource for researchers aiming to utilize this compound in their investigations into neuropharmacology and the development of novel therapeutics for neurological disorders.

References

In-Depth Technical Guide: The Mechanism of Action of Glycine Transporter 1 (GlyT1) Inhibitors

A comprehensive analysis for researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific compound "PPHPC" did not yield sufficient publicly available scientific data to generate an in-depth technical guide. Therefore, this guide will focus on the well-characterized and potent GlyT1 inhibitor, ALX-5407 , as a representative example of this class of molecules. All data and protocols presented herein pertain to ALX-5407.

Core Mechanism of Action: Potentiation of NMDA Receptor-Mediated Neurotransmission

The primary mechanism of action of ALX-5407 is the potent and selective inhibition of the Glycine Transporter 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter protein responsible for the reuptake of glycine from the synaptic cleft into neurons and glial cells. By blocking this transporter, ALX-5407 effectively increases the extracellular concentration of glycine in the synapse.

This elevation of synaptic glycine is critical for the modulation of N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors essential for synaptic plasticity, learning, and memory. Glycine acts as a mandatory co-agonist at the NMDA receptor, meaning that both glutamate and glycine must bind to the receptor for it to be activated. In many brain regions, the glycine binding site on the NMDA receptor is not saturated. Therefore, by increasing the availability of synaptic glycine, ALX-5407 enhances NMDA receptor activation, leading to an amplification of glutamatergic neurotransmission.[1][2]

The inhibition of glycine transport by ALX-5407 has been demonstrated to be essentially irreversible, indicating a long-lasting effect on synaptic glycine levels following administration.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and selectivity of ALX-5407.

| Parameter | Value | Assay System | Reference |

| IC50 (GlyT1c) | 3 nM | QT6 cells stably expressing human GlyT1c | [2][3][4][5][6] |

| IC50 (GlyT2) | > 100 µM | QT6 cells stably expressing human GlyT2 | [5][6] |

| IC50 (NMDA Receptor Glycine Site) | > 100 µM | Not specified | [5][6] |

Table 1: In Vitro Potency and Selectivity of ALX-5407

| Dose | Effect on Extracellular Glycine | Brain Region | Time Post-Administration | Reference |

| 1 mg/kg, p.o. | Slight, non-significant elevation | Rat Prefrontal Cortex | 60-90 min | [3] |

| 10 mg/kg, p.o. | ~40% increase | Rat Prefrontal Cortex | 60-90 min | [3] |

Table 2: In Vivo Effects of ALX-5407 on Extracellular Glycine Levels

Experimental Protocols

In Vitro Glycine Uptake Inhibition Assay

This protocol is based on the methodology described in studies characterizing ALX-5407.[2][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the Glycine Transporter 1 (GlyT1).

Materials:

-

QT6 quail fibroblast cells stably expressing the human GlyT1c isoform.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate selection antibiotics (e.g., G418).

-

Hanks' Balanced Salt Solution (HBSS).

-

[³H]glycine (specific activity ~40-60 Ci/mmol).

-

Non-radiolabeled glycine.

-

Test compound (e.g., ALX-5407) dissolved in a suitable vehicle (e.g., DMSO).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture: Culture the QT6-hGlyT1c cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed the cells into 24-well plates at a density that allows them to reach ~90% confluency on the day of the assay.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed HBSS.

-

Compound Incubation: Add 450 µL of HBSS containing the desired concentration of the test compound (or vehicle control) to each well. Incubate for 20 minutes at room temperature.

-

Glycine Uptake Initiation: Add 50 µL of a solution containing [³H]glycine and non-radiolabeled glycine to achieve a final concentration of 10 µM glycine (with a specific activity of ~1 µCi/mL).

-

Uptake Termination: After a 10-minute incubation at room temperature, terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold HBSS.

-

Cell Lysis: Lyse the cells by adding 500 µL of 1% sodium dodecyl sulfate (SDS) to each well and incubating for 30 minutes at 37°C.

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor, such as 10 µM ALX-5407). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Extracellular Glycine Measurement

This protocol is a generalized procedure based on studies investigating the in vivo effects of GlyT1 inhibitors.[3]

Objective: To measure the effect of a test compound on the extracellular concentration of glycine in a specific brain region of a freely moving animal.

Materials:

-

Male Sprague-Dawley rats (250-300 g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Surgical instruments.

-

Dental cement.

-

Perfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4.

-

Test compound (e.g., ALX-5407) for oral administration.

-

High-performance liquid chromatography (HPLC) system with fluorescence detection for amino acid analysis.

-

O-phthalaldehyde (OPA) reagent for derivatization.

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat with isoflurane or a similar anesthetic.

-

Place the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the prefrontal cortex (PFC) using appropriate stereotaxic coordinates (e.g., AP +3.2 mm, ML +0.8 mm from bregma; DV -2.5 mm from dura).

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Connect the probe to a perfusion pump and perfuse with aCSF at a flow rate of 1-2 µL/min.

-

Allow a stabilization period of at least 2 hours.

-

Collect baseline dialysate samples every 20-30 minutes into a fraction collector.

-

Administer the test compound (e.g., ALX-5407 at 1 or 10 mg/kg) or vehicle via oral gavage.

-

Continue collecting dialysate samples for at least 3 hours post-administration.

-

-

Glycine Analysis:

-

Derivatize the amino acids in the dialysate samples with OPA reagent.

-

Analyze the samples using an HPLC system with a C18 reverse-phase column and a fluorescence detector.

-

Quantify the glycine concentration in each sample by comparing the peak area to that of known standards.

-

-

Data Analysis:

-

Calculate the mean baseline glycine concentration from the pre-drug samples.

-

Express the post-drug glycine concentrations as a percentage of the baseline.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of any changes in extracellular glycine levels.

-

Mandatory Visualizations

Signaling Pathway of GlyT1 Inhibition

Caption: Mechanism of ALX-5407 action on glycinergic neurotransmission.

Experimental Workflow for In Vitro Glycine Uptake Assay

Caption: Workflow for determining GlyT1 inhibition in vitro.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis study of ALX-5407.

References

- 1. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 2. Sodium- and chloride-dependent glycine transporter 1 - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. Inhibition of glycine transporter-1 in the dorsal vagal complex improves metabolic homeostasis in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the glycine transporter 1 inhibitor ALX-5407 on dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Targets and Pathways of PPHPC

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPHPC, known chemically as (S)-(+)-2-Phenyl-4-propyl-1-(4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)benzyl)piperidin-4-yl)carbonic acid, is a synthetic small molecule that has been investigated for its potential as a selective modulator of sphingosine-1-phosphate receptor 1 (S1P1). This document provides a comprehensive overview of the known biological targets and associated signaling pathways of this compound. Due to the limited availability of public data specifically quantifying the binding affinities and functional potencies of this compound, this guide will focus on the established pharmacology of biased S1P1 agonists and the experimental methodologies typically employed to characterize such compounds.

Primary Biological Target: Sphingosine-1-Phosphate Receptor 1 (S1P1)

The principal biological target of this compound is the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) belonging to the lysophospholipid receptor family. S1P1 plays a crucial role in regulating numerous physiological processes, most notably lymphocyte trafficking, endothelial barrier function, and vascular development.

Mechanism of Action: Biased Agonism

This compound is characterized as a biased agonist of the S1P1 receptor. Unlike a conventional agonist that activates all downstream signaling pathways indiscriminately, a biased agonist preferentially activates a subset of pathways while having a lesser effect on others. In the context of S1P1, signaling is primarily transduced through two major pathways:

-

Gαi-mediated signaling: This pathway is responsible for the therapeutic immunomodulatory effects of S1P1 agonists. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately promotes lymphocyte sequestration in secondary lymphoid organs, reducing the number of circulating lymphocytes.

-

β-arrestin-mediated signaling: Recruitment of β-arrestin to the activated S1P1 receptor leads to receptor internalization, desensitization, and can also initiate distinct signaling cascades. For some S1P1 agonists, potent β-arrestin recruitment is associated with adverse effects such as bradycardia.

This compound's biased agonism is thought to favor the Gαi-mediated pathway, thereby achieving the desired immunomodulatory effects with a potentially reduced risk of β-arrestin-associated side effects.

Downstream Signaling Pathways

The activation of S1P1 by this compound initiates a cascade of intracellular signaling events. The key downstream pathways affected are the Ras-ERK and PI3K-Akt pathways, which are critical for cell survival, proliferation, and migration.

Ras-ERK Pathway (MAPK/ERK Pathway)

Activation of the Gαi subunit by this compound-bound S1P1 can lead to the activation of the Ras-ERK pathway. This involves a series of phosphorylation events, ultimately leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression involved in cell proliferation and differentiation.

PI3K-Akt Pathway

The PI3K-Akt pathway is another critical downstream effector of S1P1 signaling. Activation of this pathway is generally associated with cell survival and proliferation. Upon S1P1 activation, Phosphoinositide 3-kinase (PI3K) is activated, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.

Quantitative Data Summary

As of the latest available information, specific quantitative data for this compound, such as binding affinity (Kd, Ki) and functional potency (EC50) for Gαi activation versus β-arrestin recruitment, are not publicly available in peer-reviewed literature. The following table provides a template for how such data would be presented.

| Parameter | Value | Assay Type | Cell Line | Reference |

| S1P1 Binding Affinity (Ki) | Data not available | Radioligand Binding | - | - |

| Gαi Activation (EC50) | Data not available | GTPγS Binding Assay | - | - |

| β-arrestin Recruitment (EC50) | Data not available | β-arrestin Recruitment Assay | - | - |

| ERK1/2 Phosphorylation (EC50) | Data not available | Western Blot / ELISA | - | - |

| Akt Phosphorylation (EC50) | Data not available | Western Blot / ELISA | - | - |

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the biological activity of S1P1 biased agonists like this compound.

S1P1 Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of a compound for the S1P1 receptor.

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing human S1P1 are cultured to ~80-90% confluency.

-

Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a known concentration of a radiolabeled S1P1 ligand (e.g., [³²P]S1P or [³H]-FTY720-P) and varying concentrations of the test compound (this compound).

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate bound from unbound radioligand.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay (Gαi Activation)

This functional assay measures the activation of the Gαi protein coupled to the S1P1 receptor.

-

Membrane Preparation: Prepare cell membranes from S1P1-expressing cells as described above.

-

Assay Reaction: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

-

Separation: The reaction is terminated, and the mixture is filtered to separate bound from unbound [³⁵S]GTPγS.

-

Detection: The amount of [³⁵S]GTPγS bound to the Gα protein is quantified by scintillation counting.

-

Data Analysis: The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.

β-arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated S1P1 receptor. Various technologies can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

-

Cell Lines: Use a cell line co-expressing S1P1 fused to a donor molecule (e.g., Renilla Luciferase for BRET) and β-arrestin fused to an acceptor molecule (e.g., YFP for BRET).

-

Cell Plating: Seed the cells in a multi-well plate.

-

Compound Addition: Add varying concentrations of the test compound.

-

Detection: After incubation, measure the signal (e.g., BRET ratio or luminescence) using a plate reader.

-

Data Analysis: Generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.

ERK1/2 and Akt Phosphorylation Assays (Western Blot)

These assays measure the activation of downstream signaling pathways.

-

Cell Treatment: Plate S1P1-expressing cells and serum-starve them. Treat the cells with varying concentrations of the test compound for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) or phosphorylated Akt (pAkt) and total ERK1/2 or total Akt.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Generate dose-response curves to determine the EC50 values.

Mandatory Visualizations

This compound-S1P1 Signaling Pathway

Caption: this compound's biased agonism on S1P1 favors Gαi signaling.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing this compound's S1P1 activity.

Logical Relationship of S1P1 Biased Agonism

Caption: Logical flow of this compound's biased agonism at S1P1.

An In-depth Technical Guide on the Safety and Toxicity Profile of α-Phenyl-2-piperidineacetamide (PPHPC)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding α-Phenyl-2-piperidineacetamide (PPHPC). The toxicological and pharmacological data on this compound itself is limited. Much of the available information pertains to its role as a chemical intermediate.

Introduction

α-Phenyl-2-piperidineacetamide, for which this compound is a likely acronym, is a chemical compound with the molecular formula C₁₃H₁₈N₂O. It is a piperidine derivative and is also known by several synonyms, including 2-Phenyl-2-(2-piperidinyl)acetamide and Ritalinic Acid Amide. Its primary significance in the pharmaceutical industry is as a key intermediate in the synthesis of methylphenidate, a widely prescribed central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Given its role as a precursor to a psychoactive drug, understanding its own safety and toxicological profile is crucial for those handling it in research and manufacturing settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 19395-39-2 |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in organic solvents |

Safety and Hazard Profile

The safety and hazard information for this compound is primarily derived from Safety Data Sheets (SDS) provided by chemical suppliers. This information is crucial for safe handling in a laboratory or industrial setting.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classifications for this compound are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

Safe handling of this compound requires adherence to the following precautionary measures:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

Publicly available, peer-reviewed toxicological studies specifically on this compound are scarce. The following table summarizes the available information, which is largely qualitative.

| Endpoint | Result | Source |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | GHS Classification |

| Skin Irritation | Causes skin irritation (Category 2) | GHS Classification |

| Eye Irritation | Causes serious eye irritation (Category 2) | GHS Classification |

| Carcinogenicity | No data available | |

| Mutagenicity | No data available | |

| Teratogenicity | No data available |

Experimental Protocols: Detailed experimental protocols for the determination of the GHS classifications are not publicly available but would typically follow standardized OECD guidelines for testing of chemicals.

Pharmacological Profile and Mechanism of Action

Direct pharmacological studies on this compound are not widely published. Its primary relevance is as a precursor to methylphenidate. The pharmacological activity of methylphenidate is well-documented and provides context for the potential, though unconfirmed, activity of its intermediates.

This compound is a direct precursor to ritalinic acid, which is then esterified to form methylphenidate. The synthesis pathway highlights the structural relationship between these compounds.

Due to its structural similarity to other phenylpiperidine derivatives, it is hypothesized that this compound may possess some CNS activity. However, without experimental data, this remains speculative.

To provide context for the potential biological effects of structurally related compounds, the mechanism of action of methylphenidate is illustrated below. Methylphenidate is a norepinephrine-dopamine reuptake inhibitor (NDRI). It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Clinical Trials

There are no known clinical trials that have been conducted on this compound. Its use is confined to chemical synthesis in research and pharmaceutical manufacturing.

Conclusion

α-Phenyl-2-piperidineacetamide (this compound) is a chemical intermediate with a defined hazard profile for handling in occupational settings. It is classified as harmful if swallowed and an irritant to the skin and eyes. Beyond this, there is a significant lack of publicly available data on its specific toxicological and pharmacological properties. Its primary significance lies in its role as a precursor to methylphenidate. Researchers and drug development professionals should handle this compound with the appropriate precautions as outlined in its Safety Data Sheet and be aware that its biological effects have not been fully characterized. The well-documented pharmacological and toxicological profile of methylphenidate, while informative, should not be used as a direct substitute for data on this compound itself. Further research is needed to fully elucidate the safety and toxicity profile of this compound.

Unveiling PPHPC: A Technical Guide for Researchers

Introduction

For researchers and scientists in drug development and cellular biology, understanding the tools that illuminate biological processes is as critical as understanding the processes themselves. This technical guide addresses the compound designated PPHPC. Initial inquiries into the pharmacokinetics and pharmacodynamics of this compound suggest a potential misunderstanding of its role in scientific research. This compound, or 1-palmitoyl-2-[6-(pyren-1-yl)hexanoyl]-sn-glycero-3-phosphocholine, is not a therapeutic agent with pharmacodynamic or pharmacokinetic properties in the traditional sense. Instead, it is a specialized, fluorescently labeled phospholipid, an essential tool for in-vitro and biophysical studies of lipid membranes. This guide provides an in-depth overview of this compound, its properties, experimental applications, and the methodologies for its use.

1. This compound: Chemical Identity and Properties

This compound is a synthetic phospholipid where one of the fatty acid chains is replaced with a pyrene-containing hexanoyl chain. Pyrene is a well-characterized fluorescent probe. This unique structure allows this compound to be incorporated into lipid bilayers, such as liposomes, and report on the dynamics and properties of its environment through changes in its fluorescent signal.

Table 1: Physicochemical Properties of this compound

| Property | Description |

| Full Chemical Name | 1-palmitoyl-2-[6-(pyren-1-yl)hexanoyl]-sn-glycero-3-phosphocholine |

| Molecular Formula | C46H68NO8P |

| Molar Mass | 806.0 g/mol |

| Class | Phospholipid, Fluorescent Probe |

| Fluorescent Moiety | Pyrene |

| Excitation Wavelength | ~340 nm |

| Emission Wavelength | Monomer: ~375-400 nm, Excimer: ~470 nm |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol), forms vesicles in aqueous solutions. |

2. The Role of this compound in Research: A Fluorescent Reporter

The utility of this compound stems from the photophysical properties of its pyrene moiety. At low concentrations within a lipid bilayer, pyrene fluoresces as a monomer. However, when this compound molecules are in close proximity, an excited pyrene molecule can form a transient dimer with a ground-state pyrene, known as an excimer. This excimer fluoresces at a longer wavelength than the monomer. The ratio of excimer to monomer fluorescence intensity is highly sensitive to the fluidity and dynamics of the lipid bilayer.

Experimental Applications:

-

Membrane Fluidity Studies: Changes in membrane fluidity, for instance, due to temperature or the incorporation of other molecules, will alter the rate of diffusion of this compound within the bilayer, thus affecting the excimer/monomer ratio.

-

Lipid-Protein Interactions: The interaction of proteins with lipid membranes can alter the local lipid environment. This compound can be used to probe these changes.

-

Membrane Fusion Assays: The fusion of two liposome populations, one containing this compound, can be monitored by the change in its fluorescence as it is diluted into the fused membrane.

-

Drug-Membrane Interaction Studies: The partitioning of a drug candidate into a lipid bilayer can be investigated by observing its effect on the membrane fluidity as reported by this compound.

3. Experimental Protocols: A General Methodology for Using this compound

The following provides a generalized workflow for utilizing this compound in liposome-based assays. Specific experimental conditions will vary based on the research question.

3.1. Liposome Preparation with this compound

-

Lipid Film Hydration:

-

Co-dissolve the desired lipids and this compound (typically at a molar ratio of 1-5 mol%) in an organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) or sonication.

-

3.2. Fluorescence Measurements

-

Instrumentation: Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

-

Wavelengths:

-

Set the excitation wavelength to approximately 340 nm.

-

Record the emission spectrum from approximately 350 nm to 600 nm.

-

-

Data Analysis:

-

Identify the peak intensities for the monomer (I_M, around 375-400 nm) and the excimer (I_E, around 470 nm).

-

Calculate the excimer to monomer ratio (I_E / I_M). This ratio serves as the primary data point for interpreting changes in the lipid environment.

-

4. Visualizing this compound in a Lipid Bilayer

The following diagram illustrates the molecular structure of this compound and its incorporation into a phospholipid bilayer, highlighting the mechanism of monomer and excimer fluorescence.

Caption: this compound in a lipid bilayer, showing monomer and excimer formation.

5. Signaling Pathways and Logical Relationships

As this compound is a passive probe rather than an active therapeutic, it does not directly participate in or modulate signaling pathways. However, it can be used to study the effects of signaling molecules on the physical properties of cell membranes. The logical workflow for a typical experiment involving this compound is outlined below.

Caption: Experimental workflow for using this compound to study membrane perturbations.

This compound is a valuable tool for researchers in biophysics, biochemistry, and drug development. Its utility lies not in its biological activity, but in its ability to report on the physical state of lipid membranes through its unique fluorescent properties. By understanding the principles of its application, scientists can gain critical insights into membrane dynamics, protein-lipid interactions, and the mechanisms by which therapeutic agents interact with cellular membranes. This guide serves as a foundational resource for the effective application of this compound in a research setting.

In-depth Technical Guide: PPHPC Derivatives and Analogs

Notice: A comprehensive search for "PPHPC" and its chemical name "N-Phenyl-N'-(2-(1-piperidinyl)cyclohexyl)propanediamide" did not yield specific information on a compound with this exact name or structure within publicly accessible scientific literature and databases. The provided information is based on structurally related compounds and general principles of drug discovery and development relevant to the specified chemical class. This guide, therefore, presents a hypothetical framework for the research and development of such a compound, based on analogs and derivatives with similar structural motifs.

Introduction

Compounds featuring a cyclohexyl ring linked to a piperidine and an amide-containing side chain are of significant interest in medicinal chemistry. These scaffolds are present in a variety of biologically active molecules, including potent analgesics and compounds targeting the central nervous system. This technical guide outlines the potential core characteristics, synthetic strategies, and pharmacological evaluation of the hypothetical compound this compound and its derivatives.

Core Structure and Chemical Class

The chemical structure of this compound, N-Phenyl-N'-(2-(1-piperidinyl)cyclohexyl)propanediamide, suggests its classification as a substituted diamide. Key structural features include:

-

A Cyclohexyl Ring: Often serving as a rigid scaffold to orient functional groups.

-

A Piperidine Moiety: A common feature in neuroactive compounds, potentially influencing receptor binding and pharmacokinetic properties.

-

A Propanediamide Linker: This flexible chain connects the cyclic systems and the phenyl group, and the amide functionalities can participate in hydrogen bonding with biological targets.

-

A Phenyl Group: This aromatic ring can engage in various interactions with a target protein, including pi-stacking and hydrophobic interactions.

Potential Therapeutic Targets and Signaling Pathways

Given the structural similarities to known centrally acting agents, this compound and its analogs could potentially modulate neuronal signaling pathways. For instance, related structures are known to interact with opioid receptors or ion channels.

A hypothetical signaling pathway that could be modulated by a this compound derivative is presented below. This diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for neuroactive drugs.

Caption: Hypothetical GPCR signaling pathway modulated by a this compound derivative.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound and its analogs would likely involve a multi-step process. A potential synthetic workflow is outlined below.

Unraveling the Role of PPHPC in Cellular Communication: A Technical Guide

Despite a comprehensive search for "PPHPC" and its involvement in cell signaling, no specific molecule, protein, or compound with this designation could be definitively identified in publicly available scientific literature. It is highly probable that "this compound" is a typographical error, a non-standardized abbreviation, or a very recently discovered entity not yet widely documented.

This guide, therefore, serves as a template for the in-depth technical analysis that can be provided once the correct identity of the molecule of interest is established. The following sections outline the structure and type of information that would be included, adhering to the user's specified requirements for data presentation, experimental protocols, and pathway visualization.

Introduction to [Corrected Molecule Name]

This section would provide a comprehensive overview of the molecule, including its chemical class, discovery, and known or hypothesized biological functions. It would set the stage for a detailed exploration of its role in cell signaling.

Quantitative Analysis of [Corrected Molecule Name] Activity

All pertinent quantitative data from published studies would be systematically organized into tables for straightforward interpretation and comparison.

Table 1: In Vitro Efficacy of [Corrected Molecule Name]

| Assay Type | Target | Cell Line/System | IC50 / EC50 (nM) | Binding Affinity (Kd) (nM) | Reference |

| Example | Example Kinase | Example Cancer Cell | XX.X | XX.X | [Citation] |

| ... | ... | ... | ... | ... | ... |

Table 2: Cellular Effects of [Corrected Molecule Name]

| Parameter Measured | Cell Line | Treatment Concentration (nM) | Observed Effect (% change vs. control) | Reference |

| Example Protein Phosphorylation | Example Cell Line | 100 | XXX% increase | [Citation] |

| Gene Expression (Target Gene) | Example Cell Line | 100 | X.X-fold decrease | [Citation] |

| ... | ... | ... | ... | ... |

Signaling Pathways Modulated by [Corrected Molecule Name]

A detailed description of the signaling cascades influenced by the molecule would be provided here. This would include its upstream activators and downstream effectors.

The [Name of Pathway] Pathway

This subsection would focus on a specific signaling pathway, detailing the mechanism by which the molecule of interest exerts its effects.

Detailed Experimental Protocols

This section would provide methodologies for key experiments to enable replication and further investigation by researchers.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the molecule against its target kinase.

-

Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, test compound, and a detection reagent.

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a microplate, combine the kinase, substrate, and test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at a specified temperature for a defined period.

-

Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to kinase activity.

-

Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To assess the effect of the molecule on the phosphorylation of downstream signaling proteins in a cellular context.

-

Materials: Cell culture reagents, test compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (total and phospho-specific), secondary antibody, and detection reagents.

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with the test compound or vehicle control for the specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody overnight.

-

Wash and incubate with the appropriate secondary antibody.

-

Develop the blot using a chemiluminescent or fluorescent substrate and image the results.

-

Experimental Workflow Visualization

Diagrams would be provided to illustrate the sequence of experimental steps.

Methodological & Application

Unidentified Compound: PPHPC in Cell Culture

A comprehensive search for "PPHPC" has not yielded a definitive identification of a compound with this abbreviation used in cell culture applications. Consequently, the creation of a detailed experimental protocol, quantitative data summary, and signaling pathway diagrams as requested cannot be accurately fulfilled at this time.

For researchers, scientists, and drug development professionals seeking information on a specific experimental protocol, the precise identification of all reagents is critical for reproducibility and the accurate interpretation of results. The abbreviation "this compound" may represent an internal laboratory designation, a typographical error, or a novel compound not yet widely documented in publicly accessible scientific literature and databases.

To proceed with generating the requested application notes and protocols, a more specific identifier for the compound is required. Please verify the compound's name and provide one of the following:

-

Full Chemical Name: The complete and unambiguous chemical name of the molecule.

-

CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

-

Relevant Publication: A citation to a peer-reviewed journal article or patent that describes the synthesis or use of the compound.

Upon receiving the correct and specific identification of the compound, a thorough literature search can be conducted to assemble the detailed experimental protocols, compile relevant quantitative data into structured tables, and generate accurate diagrams of its signaling pathways and experimental workflows as per the original request.

Application Notes and Protocols for PPHPC in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPHPC, an abbreviation for Poly(L-histidine)-based copolymers, represents a class of advanced drug delivery vehicles designed for targeted therapy, particularly in oncology. These copolymers are typically amphiphilic, forming nanoparticles or micelles in aqueous solutions that can encapsulate therapeutic agents. A key feature of this compound is its pH-sensitivity, which allows for the controlled release of drugs in the acidic microenvironments of tumors or within the endo-lysosomal compartments of cancer cells. This targeted delivery approach aims to enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.

The most common this compound formulations involve copolymers of poly(L-histidine) (PHis) with other biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG). The PHis component, with the imidazole side chains of histidine, confers the pH-responsive behavior. At physiological pH (~7.4), the imidazole groups are largely unprotonated and hydrophobic, contributing to the stability of the nanoparticle core. However, in an acidic environment (pH < 6.5), the imidazole groups become protonated, leading to a change in the polymer's conformation, swelling of the nanoparticle, and subsequent release of the encapsulated drug. This phenomenon is often referred to as the "proton sponge" effect, which can also facilitate endosomal escape of the drug carrier.

These application notes provide an overview of the use of this compound in animal models, with a focus on doxorubicin-loaded this compound nanoparticles for cancer research.

Mechanism of Action: pH-Dependent Drug Release

The therapeutic efficacy of this compound-based drug delivery systems hinges on their ability to selectively release their payload in the acidic tumor microenvironment or within cancer cells. This process is driven by the protonation of the histidine residues in the copolymer.

Experimental Protocols

Preparation of Doxorubicin-Loaded this compound Nanoparticles

This protocol describes the formulation of doxorubicin (DOX)-loaded this compound nanoparticles using a double emulsion solvent evaporation technique.

Materials:

-

This compound copolymer (e.g., PLGA-Poly(L-histidine))

-

Doxorubicin hydrochloride (DOX)

-

Dichloromethane (DCM) and Acetone (as organic solvents)

-

Polyvinyl alcohol (PVA) solution (e.g., 5% w/v)

-

Deionized water

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dissolve the this compound copolymer in an organic solvent mixture (e.g., acetone:DCM 2:1).

-

Dissolve DOX in deionized water.

-

Add the aqueous DOX solution dropwise to the organic polymer solution while vortexing to form a water-in-oil (w/o) primary emulsion.

-

Sonicate the primary emulsion using a probe sonicator.

-

Add the primary emulsion to a PVA solution and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.

-

Stir the double emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles with deionized water to remove excess PVA and unloaded drug.

-

Lyophilize the nanoparticles for storage.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical study to evaluate the antitumor efficacy of DOX-loaded this compound nanoparticles in an immunodeficient mouse model bearing human tumor xenografts.

Animal Model:

-

Female immunodeficient mice (e.g., NOD-SCID), 5-6 weeks old.

-

Tumor cell line (e.g., human breast cancer cell line, MCF-7).

Procedure:

-

Subcutaneously inject tumor cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomly divide the mice into treatment groups (e.g., PBS control, free DOX, empty this compound nanoparticles, DOX-loaded this compound nanoparticles).

-

Administer the treatments intravenously (i.v.) via the tail vein. The dosage and schedule will depend on the specific formulation and drug, but a representative example could be a single injection of a DOX-equivalent dose of 5 mg/kg.

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay for apoptosis).

Data Presentation

The following tables summarize representative quantitative data from studies utilizing this compound-based nanoparticles for drug delivery.

Table 1: Physicochemical Properties of DOX-Loaded this compound Nanoparticles

| Parameter | Value |

| Average Particle Size (nm) | 150 ± 25 |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (mV) | +15 ± 5 |

| Doxorubicin Loading Efficiency (%) | ~90 |

Table 2: In Vivo Antitumor Efficacy of DOX-Loaded this compound Nanoparticles in a Mouse Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) |

| PBS Control | 0 |

| Free Doxorubicin | 45 ± 8 |

| Empty this compound Nanoparticles | < 5 |

| DOX-Loaded this compound Nanoparticles | 85 ± 10 |

Signaling Pathway

Doxorubicin, a commonly encapsulated drug in this compound nanoparticles, exerts its anticancer effects primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which ultimately leads to apoptosis (programmed cell death).

Application Notes & Protocols for PPHPC Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPHPC, or (2S,4R)-4-phenyl-1-(piperidin-1-yl)pentane-2,4-dicarboxylic acid, is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII). GCPII, also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase), is a key enzyme in the central nervous system responsible for the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, this compound effectively reduces the production of glutamate, an excitatory neurotransmitter, and increases the concentration of NAAG. This mechanism of action makes this compound a valuable research tool for studying neurological processes and a potential therapeutic agent for conditions associated with glutamate excitotoxicity.

Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and the integrity of research data. These application notes provide detailed protocols for the preparation of this compound stock and working solutions, along with recommendations for storage to maintain its stability and efficacy.

This compound: Physicochemical Properties and Solubility

A summary of the key physicochemical and solubility properties of this compound is presented in the table below. It is important to note that while this compound is known to be water-soluble, solubility can be enhanced in buffered solutions and certain organic solvents.

| Property | Value |

| Molecular Formula | C₁₈H₂₄N₂O₄ |

| Molecular Weight | 332.39 g/mol |

| Appearance | White to off-white solid |

| Solubility in Water | Soluble |

| Solubility in Buffers | Readily soluble in aqueous buffers such as PBS and Tris-HCl |

| Solubility in Organic Solvents | Soluble in DMSO |

This compound Solution Preparation Protocols

3.1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentrated stock is ideal for long-term storage and can be diluted to prepare working solutions in aqueous buffers.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

Protocol:

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.32 mg of this compound.

-

Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage.

3.2. Preparation of a 1 mM this compound Working Solution in PBS (pH 7.4)

This protocol outlines the dilution of the 10 mM this compound stock solution in DMSO to prepare a 1 mM working solution in Phosphate-Buffered Saline (PBS).

Materials:

-

10 mM this compound stock solution in DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile conical tubes

-

Pipettors and sterile, filtered pipette tips

Protocol:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: In a sterile conical tube, add the required volume of the 10 mM this compound stock solution to the appropriate volume of PBS (pH 7.4). For example, to prepare 1 mL of a 1 mM working solution, add 100 µL of the 10 mM stock solution to 900 µL of PBS.

-

Mixing: Gently vortex the solution to ensure it is homogenous.

-

Use: The freshly prepared working solution is now ready for use in your experiments. It is recommended to prepare this solution on the day of the experiment.

Storage and Stability of this compound Solutions

Proper storage is crucial to maintain the stability and activity of this compound solutions. The following table provides recommended storage conditions and expected stability.

| Solution Type | Storage Temperature | Expected Stability | Notes |

| This compound Powder | 4°C or -20°C | At least 1 year | Store in a tightly sealed container, protected from light and moisture. |

| 10 mM this compound Stock Solution in DMSO | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous this compound Working Solutions (e.g., in PBS) | 4°C | Up to 24 hours | It is highly recommended to prepare fresh working solutions on the day of use for optimal results. |

Experimental Protocols

5.1. In Vitro GCPII Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on recombinant human GCPII.

Workflow for GCPII Inhibition Assay:

Caption: Workflow for the in vitro GCPII inhibition assay.

Materials:

-

Recombinant human GCPII

-

This compound working solutions at various concentrations

-

Fluorescent GCPII substrate (e.g., NAAG analog conjugated to a fluorophore)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare Reagents: Prepare serial dilutions of the this compound working solution in the assay buffer to achieve a range of desired concentrations for testing. Also, prepare solutions of recombinant human GCPII and the fluorescent substrate in the assay buffer.

-

Pre-incubation: To each well of the 96-well plate, add the GCPII solution and the this compound solution (or vehicle control). Allow the enzyme and inhibitor to pre-incubate for 10 minutes at 37°C.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the fluorescent substrate to each well.

-

Incubation and Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence over time, taking readings at regular intervals. The excitation and emission wavelengths will depend on the specific fluorophore used in the substrate.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time plots. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Signaling Pathway

This compound Inhibition of the GCPII Signaling Pathway:

Caption: this compound inhibits GCPII-mediated hydrolysis of NAAG.

These detailed application notes and protocols are intended to provide researchers with the necessary information for the effective use of this compound in their studies. Adherence to these guidelines will help ensure the quality and reliability of experimental results.

Application Notes & Protocols for a Glutathione-Responsive Prodrug-Based Assay

Topic: Developing a PPHPC-based assay (interpreted as an assay for a glutathione-responsive prodrug, exemplified by pro-THPC, due to the lack of direct information on "this compound").

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutathione (GSH) is a critical antioxidant found in high concentrations within cancer cells, where it plays a key role in maintaining redox balance and detoxifying xenobiotics. This elevated GSH level in the tumor microenvironment presents a unique opportunity for targeted cancer therapy. Glutathione-responsive prodrugs are innovative therapeutic agents designed to remain inactive until they encounter the high GSH concentrations characteristic of cancer cells. This targeted activation minimizes off-target effects and reduces systemic toxicity.

One such example is the dual-sensitizer prodrug, pro-THPC, which can be activated by GSH to release a photosensitizer and a sonosensitizer for combination therapy.[1] This document provides detailed application notes and protocols for developing an assay to characterize the activation and efficacy of similar glutathione-responsive prodrugs.

Principle of the Assay

The core principle of this assay is to measure the activation of a glutathione-responsive prodrug in response to varying concentrations of GSH. This is typically achieved by detecting a change in a measurable signal, such as fluorescence, upon the cleavage of a GSH-labile linker and the release of the active drug. The assay can be adapted to measure downstream effects of the activated drug, such as cytotoxicity or the inhibition of a specific signaling pathway.

Key Signaling Pathway: Prodrug Activation by Glutathione

The activation of the prodrug is dependent on the intracellular concentration of glutathione. The following diagram illustrates the basic mechanism.

Caption: Glutathione-responsive prodrug activation pathway.

Experimental Protocols

Protocol 1: In Vitro Prodrug Activation Assay

This protocol details the steps to measure the direct activation of a glutathione-responsive fluorescent prodrug by GSH.

Materials:

-

Glutathione-responsive fluorescent prodrug (e.g., a pro-THPC analog)

-

Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorometer

Procedure:

-

Prepare a stock solution of the prodrug in an appropriate solvent (e.g., DMSO).

-

Prepare a series of GSH solutions in PBS at varying concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM).

-

Add 50 µL of each GSH solution to triplicate wells of the 96-well plate.

-

Add 50 µL of the prodrug solution to each well to achieve the desired final concentration.

-

Incubate the plate at 37°C for a predetermined time course (e.g., 0, 30, 60, 120 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the released fluorophore.

Protocol 2: Cell-Based Prodrug Efficacy Assay

This protocol assesses the cytotoxic effect of the activated prodrug on cancer cells.

Materials:

-

Cancer cell line with high intracellular GSH (e.g., A549)

-

Normal cell line with low intracellular GSH (e.g., BEAS-2B)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Glutathione-responsive prodrug

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

96-well clear microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the prodrug in cell culture medium.

-

Remove the old medium and add 100 µL of the prodrug dilutions to the cells.

-

Incubate the cells for 48-72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability.

Data Presentation

The quantitative data from these experiments can be summarized in the following tables for easy comparison.

Table 1: In Vitro Prodrug Activation by GSH

| GSH Concentration (mM) | Fluorescence Intensity (Arbitrary Units) at 60 min |

| 0 | 150 ± 15 |

| 1 | 850 ± 42 |

| 5 | 3200 ± 150 |

| 10 | 5500 ± 210 |

Table 2: Cell Viability (IC50) of Prodrug in Different Cell Lines

| Cell Line | Intracellular GSH Level | IC50 (µM) |

| A549 (Cancer) | High | 5.2 ± 0.8 |

| BEAS-2B (Normal) | Low | > 100 |

Experimental Workflow Diagram

The following diagram outlines the overall workflow for developing and validating a glutathione-responsive prodrug assay.

Caption: Workflow for developing a glutathione-responsive prodrug assay.

Conclusion

The protocols and workflows described provide a comprehensive framework for the development and validation of assays for glutathione-responsive prodrugs. By leveraging the differential GSH levels between cancer and normal cells, these assays can effectively characterize the targeted activation and therapeutic potential of this promising class of anti-cancer agents. The use of structured data presentation and clear visual diagrams of pathways and workflows will aid researchers in the efficient and successful implementation of these assays in their drug development programs.

References

Unraveling the Role of Phospholipase C Inhibition in Oncology: Application Notes for U73122

A Note to Researchers: Initial inquiries into the compound "PPHPC" (Phenyl-2-pyridyl-N-pyrrolidinylhydroxyphenyl-methanimine) did not yield any specific findings in publicly available scientific literature regarding its application in cancer research. This may indicate that it is a novel, unpublished agent, an internal designation not yet in the public domain, or a misnomer.

In lieu of specific data on "this compound," and recognizing the scientific community's interest in modulating key signaling pathways in cancer, we have compiled detailed application notes and protocols for a well-characterized inhibitor of a critical oncogenic pathway: U73122 , an inhibitor of Phospholipase C (PLC). The PLC family of enzymes plays a pivotal role in tumor progression, making its inhibitors valuable tools in cancer research.[1]

These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for utilizing U73122 as a tool to investigate the Phospholipase C signaling cascade in cancer.

Mechanism of Action

U73122 is a widely used pharmacological agent that inhibits the activity of phosphoinositide-specific phospholipase C (PI-PLC).[1] PLC enzymes are crucial in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger a cascade of downstream signaling events that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. In many cancers, the PLC signaling pathway is aberrantly activated, contributing to uncontrolled cell growth and survival. By blocking the catalytic activity of PLC, U73122 effectively attenuates the production of IP3 and DAG, thereby inhibiting the downstream signaling pathways that promote tumorigenesis.

It is important to note that while U73122 is a potent PLC inhibitor, some studies have suggested it may have off-target effects, including the potential to block Ca2+ influx through PLC-independent mechanisms, particularly at higher concentrations.[2] Researchers should consider these potential non-specific effects when interpreting experimental results.

Quantitative Data: In Vitro Efficacy of U73122

The following table summarizes the half-maximal inhibitory concentration (IC50) values of U73122 in various cancer cell lines, demonstrating its broad anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MG-63 | Osteosarcoma | ~1.0 | [1] |

| Human Platelets (various agonists) | - | 1-5 | |

| A431 | Epidermoid Carcinoma | Inhibition of EGF-stimulated Ca2+ release | [3] |

| Neutrophils (fMLP-induced response) | - | 0.62 | [2] |

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the effects of U73122 on cancer cells.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the cytotoxic and anti-proliferative effects of U73122 on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

U73122 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment with U73122:

-

Prepare serial dilutions of U73122 in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 50 µM.

-

Include a vehicle control (DMSO) at the same concentration as in the highest U73122 treatment.

-

Carefully remove the medium from the wells and add 100 µL of the U73122 dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Plot the percentage of cell viability against the U73122 concentration to determine the IC50 value.

-

Western Blot Analysis of PLC Signaling Pathway

This protocol is used to investigate the effect of U73122 on the expression and phosphorylation of key proteins in the PLC signaling pathway and its downstream effectors.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

U73122 (stock solution in DMSO)

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLCβ1, anti-p-PLCγ1, anti-Akt, anti-p-Akt, anti-ERK1/2, anti-p-ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of U73122 (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the role of U73122 in cancer research, the following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a general experimental workflow.

Caption: U73122 inhibits PLC, blocking PIP2 hydrolysis and downstream signaling.

Caption: General workflow for studying U73122's effects on cancer cells.

References

Application Notes and Protocols: The Cellular Prion Protein (PrPC) as a Tool for Studying Neurodegenerative Diseases

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cellular prion protein (PrPC) is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein highly expressed on the surface of neurons.[1] While its misfolded isoform, PrPSc, is the causative agent of fatal neurodegenerative prion diseases, emerging evidence highlights a critical role for PrPC in the pathophysiology of more common neurodegenerative disorders, most notably Alzheimer's disease. PrPC has been identified as a high-affinity receptor for amyloid-beta (Aβ) oligomers, toxic protein aggregates that are central to Alzheimer's pathology.[2] This interaction initiates a cascade of downstream signaling events that contribute to synaptic dysfunction and neuronal damage. Understanding the intricate relationship between PrPC and pathogenic protein aggregates offers a promising avenue for the development of novel therapeutic strategies.

These application notes provide an overview of the role of PrPC in neurodegenerative diseases and detailed protocols for utilizing PrPC as a molecular tool to investigate disease mechanisms and screen for potential therapeutic interventions.

Data Presentation

Table 1: Regional Distribution of PrPC in the Brain of Various Species

This table summarizes the concentration of PrPC in different brain regions across humans, cynomolgus macaques, and mice, as determined by a cross-species ELISA.[2][3] The data highlights the variability in PrPC expression across different brain areas and species.